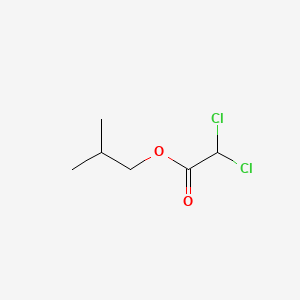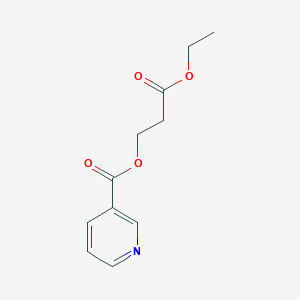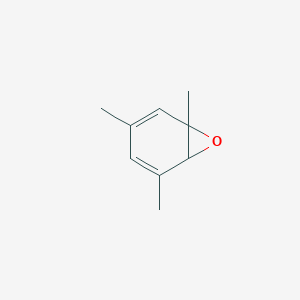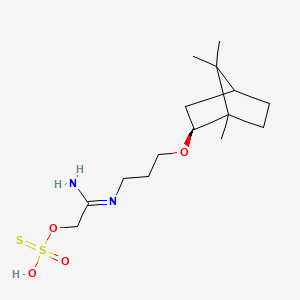
S-((N-(3-(2-Bornyloxy)propyl)amidino)methyl) hydrogen thiosulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-((N-(3-(2-Bornyloxy)propyl)amidino)methyl) hydrogen thiosulfate is an organic compound that features a thiosulfate group attached to a complex organic moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-((N-(3-(2-Bornyloxy)propyl)amidino)methyl) hydrogen thiosulfate typically involves the reaction of a thiosulfate salt with an appropriate organic precursor. One common method involves the nucleophilic substitution reaction where the thiosulfate anion (S2O3^2-) reacts with an alkyl halide to form the desired thiosulfate ester . The reaction conditions often include a polar aprotic solvent and a mild base to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
S-((N-(3-(2-Bornyloxy)propyl)amidino)methyl) hydrogen thiosulfate can undergo various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfate or other sulfur-containing compounds.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The thiosulfate group can be substituted by other nucleophiles, leading to the formation of different organic derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the thiosulfate group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfate, while reduction could produce thiols.
Scientific Research Applications
S-((N-(3-(2-Bornyloxy)propyl)amidino)methyl) hydrogen thiosulfate has several scientific research applications:
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs or as a diagnostic tool.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which S-((N-(3-(2-Bornyloxy)propyl)amidino)methyl) hydrogen thiosulfate exerts its effects involves the interaction of the thiosulfate group with various molecular targets. The thiosulfate group can act as a nucleophile, participating in substitution reactions with electrophilic centers in biological molecules. This interaction can modulate the activity of enzymes and other proteins, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- S-(2-{[3-Oxo-3-(1,3-thiazol-2-ylamino)propyl]amino}ethyl) hydrogen thiosulfate
- S-(2-[[4-(3-Methoxyphenyl)butyl]amino]ethyl) hydrogen thiosulfate
Uniqueness
S-((N-(3-(2-Bornyloxy)propyl)amidino)methyl) hydrogen thiosulfate is unique due to its specific structural features, such as the bornyloxy group, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
40283-84-9 |
|---|---|
Molecular Formula |
C15H28N2O4S2 |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
2-hydroxysulfonothioyloxy-N'-[3-[[(2S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]oxy]propyl]ethanimidamide |
InChI |
InChI=1S/C15H28N2O4S2/c1-14(2)11-5-6-15(14,3)12(9-11)20-8-4-7-17-13(16)10-21-23(18,19)22/h11-12H,4-10H2,1-3H3,(H2,16,17)(H,18,19,22)/t11?,12-,15?/m0/s1 |
InChI Key |
TZWBNVVTNBUDMU-AVERBVTBSA-N |
Isomeric SMILES |
CC1(C2CCC1([C@H](C2)OCCCN=C(COS(=O)(=S)O)N)C)C |
Canonical SMILES |
CC1(C2CCC1(C(C2)OCCCN=C(COS(=O)(=S)O)N)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


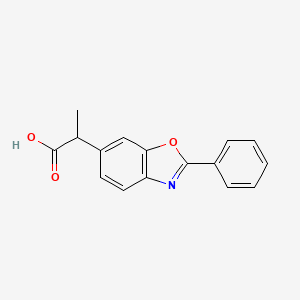
![1-Benzyl-7-azabicyclo[4.1.0]heptane](/img/structure/B14666266.png)
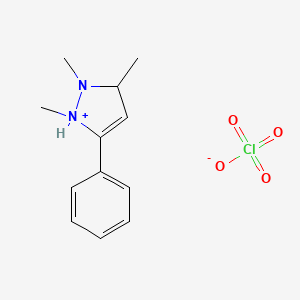
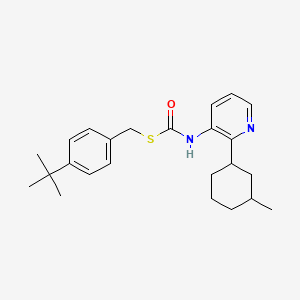
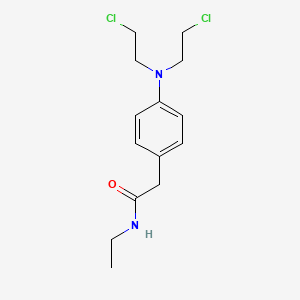


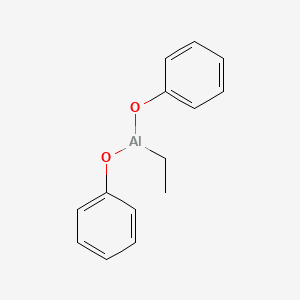
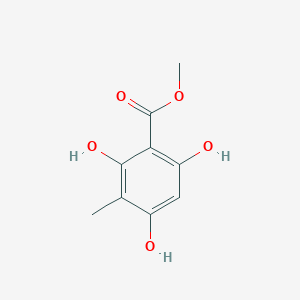
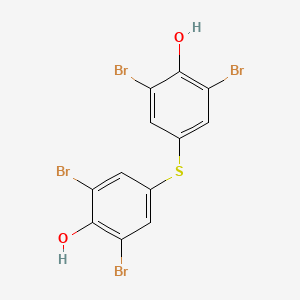
![N-phenyl-N-[(1Z,2E)-3-phenylprop-2-en-1-ylidene]amine oxide](/img/structure/B14666314.png)
